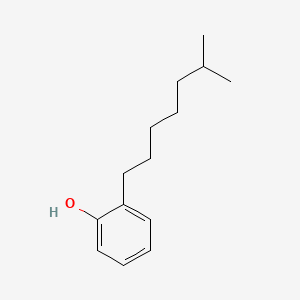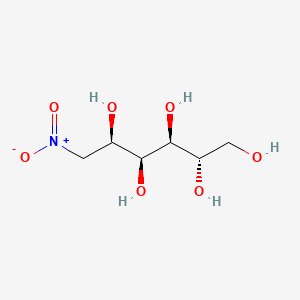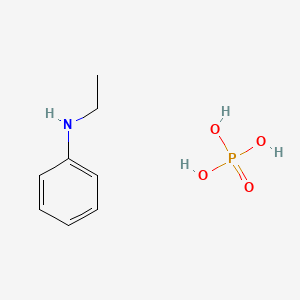
N-Ethylanilinium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylanilinium phosphate is an organic compound that belongs to the class of anilinium salts It is formed by the reaction of N-ethylaniline with phosphoric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethylanilinium phosphate can be synthesized by reacting N-ethylaniline with phosphoric acid. The reaction typically involves mixing equimolar amounts of N-ethylaniline and phosphoric acid in a suitable solvent such as ethanol. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where N-ethylaniline and phosphoric acid are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then separated and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethylanilinium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylaniline oxide.
Reduction: It can be reduced to form N-ethylaniline.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: N-ethylaniline oxide.
Reduction: N-ethylaniline.
Substitution: Various substituted anilines depending on the reagent used.
Applications De Recherche Scientifique
N-Ethylanilinium phosphate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is used in the study of biological processes involving aniline derivatives.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-ethylanilinium phosphate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylanilinium phosphate
- N-Ethylanilinium sulfate
- N-Ethylanilinium trifluoroacetate
- N-Ethylanilinium methanesulfonate
Uniqueness
N-Ethylanilinium phosphate is unique due to its specific combination of aniline and phosphate groups This combination imparts distinct chemical and physical properties that make it suitable for specific applications in research and industry
Propriétés
Numéro CAS |
74367-92-3 |
|---|---|
Formule moléculaire |
C8H14NO4P |
Poids moléculaire |
219.17 g/mol |
Nom IUPAC |
N-ethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-2-9-8-6-4-3-5-7-8;1-5(2,3)4/h3-7,9H,2H2,1H3;(H3,1,2,3,4) |
Clé InChI |
XUBGAWOKXTXICS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC=C1.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


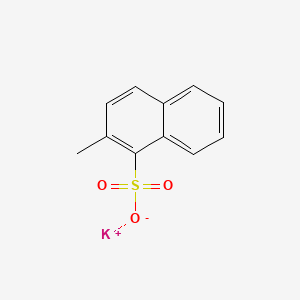
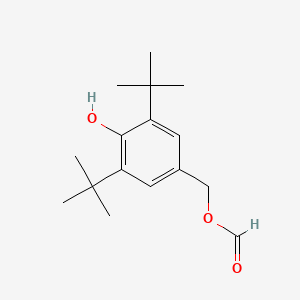
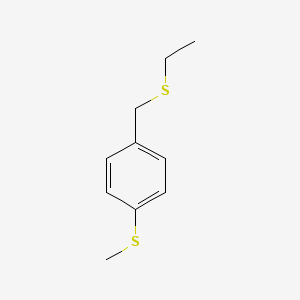
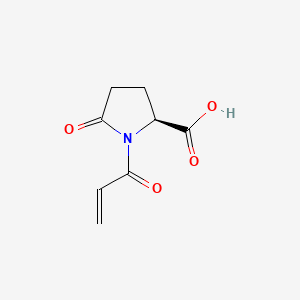

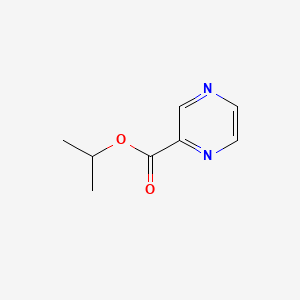
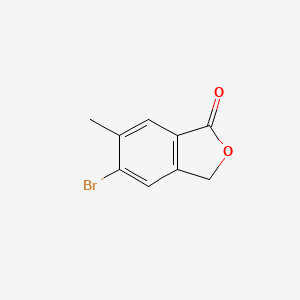

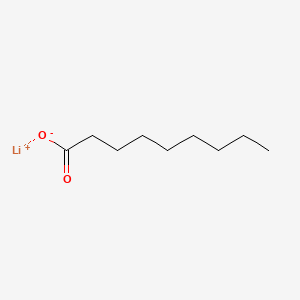

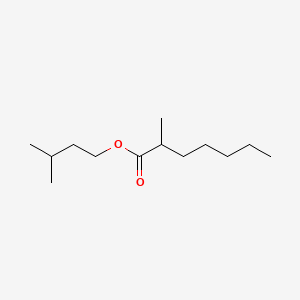
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
